molecular formula C12H17FN2O B1384041 5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide CAS No. 1876008-72-8

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide

Cat. No.: B1384041
CAS No.: 1876008-72-8
M. Wt: 224.27 g/mol
InChI Key: VWLZPWAJXWCUKA-UHFFFAOYSA-N
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Description

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C12H17FN2O and a molecular weight of 224.27 g/mol It is characterized by the presence of an amino group, a fluoro group, and an isobutyl group attached to a benzamide core

Scientific Research Applications

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on various biochemical processes.

Cellular Effects

The effects of 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide can impact cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular function . The precise molecular mechanism of action may involve complex interactions with multiple biomolecules, highlighting the compound’s versatility in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide may result in sustained alterations in cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies. Threshold effects and dose-response relationships are critical aspects of understanding the compound’s impact on biological systems.

Metabolic Pathways

5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the levels of specific metabolites, further affecting cellular metabolism . Understanding the metabolic pathways associated with 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide is essential for elucidating its role in biochemical processes.

Transport and Distribution

The transport and distribution of 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide within cells and tissues are crucial for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide typically involves the reaction of 5-amino-4-fluoro-2-methylbenzoic acid with isobutylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-fluoro-2-methylbenzamide: Lacks the isobutyl group.

    4-Fluoro-N-isobutyl-2-methylbenzamide: Lacks the amino group.

    5-Amino-2-methylbenzamide: Lacks the fluoro and isobutyl groups.

Uniqueness

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide is unique due to the presence of all three functional groups (amino, fluoro, and isobutyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .

Properties

IUPAC Name

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-7(2)6-15-12(16)9-5-11(14)10(13)4-8(9)3/h4-5,7H,6,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLZPWAJXWCUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NCC(C)C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.